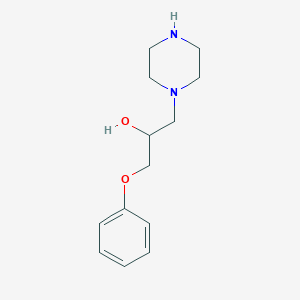

1-Phenoxy-3-piperazinopropan-2-ol

Vue d'ensemble

Description

1-Phenoxy-3-piperazinopropan-2-ol is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a phenoxy group, a piperazine ring, and a propanol moiety. This compound has garnered interest due to its potential as a triple reuptake inhibitor, which means it can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine .

Mécanisme D'action

Target of Action

The primary targets of 1-Phenoxy-3-piperazinopropan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the concentration of these neurotransmitters and influencing neuronal signaling .

Mode of Action

This compound acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By inhibiting these transporters, this compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced neuronal signaling .

Biochemical Pathways

The action of this compound affects the biochemical pathways of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, this compound can influence various physiological processes regulated by these neurotransmitters, including mood regulation, attention, and reward processing .

Result of Action

The inhibition of SERT, NET, and DAT by this compound leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in enhanced neurotransmission and potentially lead to changes at the molecular and cellular level, influencing various physiological processes .

Analyse Biochimique

Biochemical Properties

1-Phenoxy-3-piperazinopropan-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively). These interactions are crucial as they regulate the reuptake of these neurotransmitters, thereby influencing their availability in the synaptic cleft . The compound binds to the active sites of these transporters, inhibiting their function and leading to increased levels of neurotransmitters in the brain .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance neurotransmission, which can lead to improved mood and cognitive function . Additionally, this compound has been shown to affect the proliferation and differentiation of neuronal cells, further highlighting its potential therapeutic benefits .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with neurotransmitter transporters. It inhibits the function of SERT, NET, and DAT by binding to their active sites, preventing the reuptake of serotonin, norepinephrine, and dopamine . This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in neurotransmitter levels, which may have lasting effects on cellular function and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmission and improve behavioral outcomes without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its pharmacological effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can effectively modulate neurotransmitter transporters and other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenoxy-3-piperazinopropan-2-ol can be synthesized through the condensation of 1,2-epoxy-3-phenoxypropane with piperazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The reaction proceeds as follows:

- 1,2-epoxy-3-phenoxypropane is reacted with piperazine in the presence of a solvent.

- The mixture is heated under reflux to facilitate the reaction.

- The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large-scale reactors for the condensation reaction.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as distillation and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

1-Phenoxy-3-piperazinopropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the phenoxy group, to form corresponding phenols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

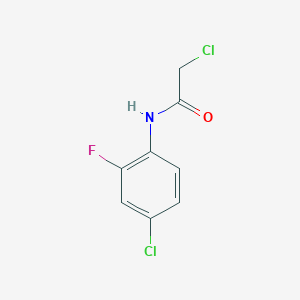

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include phenols.

- Substitution products vary depending on the nucleophile used .

Applications De Recherche Scientifique

1-Phenoxy-3-piperazinopropan-2-ol has several scientific research applications:

Medicinal Chemistry: It is explored as a potential antidepressant due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Neuropharmacology: The compound is studied for its effects on neurotransmitter systems and its potential to treat neurological disorders.

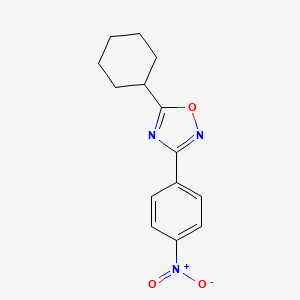

Chemical Biology: It serves as a tool compound to study the interactions between neurotransmitter transporters and inhibitors.

Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules.

Comparaison Avec Des Composés Similaires

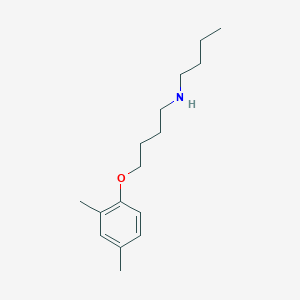

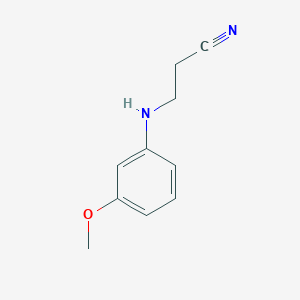

1-Phenoxy-3-piperazinopropan-2-ol is unique due to its triple reuptake inhibition properties. Similar compounds include:

1-Phenoxy-3-piperidinopropan-2-ol: This compound has a piperidine ring instead of a piperazine ring and exhibits different pharmacological properties.

1-(2-Hydroxy-3-phenoxypropyl)azepan-2-one: This compound contains an azepane ring and is used in different therapeutic applications.

1-(5-Methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol: This compound has a benzothiazole moiety and is studied for its unique biological activities.

Propriétés

IUPAC Name |

1-phenoxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXFYJNMHVCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384340 | |

| Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40944-05-6 | |

| Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID](/img/structure/B1363920.png)